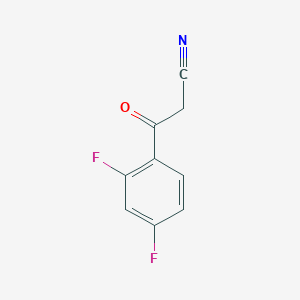

2,4-Difluorobenzoylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Difluorobenzoylacetonitrile is an organic compound characterized by the presence of a difluorophenyl group attached to a propanenitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluorobenzoylacetonitrile typically involves the reaction of 2,4-difluorobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product. Common bases used in this reaction include piperidine and pyridine, and the reaction is often carried out in solvents such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Difluorobenzoylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

DFB has shown potential in drug discovery and development due to its ability to interact with biological targets. Several studies have highlighted its pharmacological properties:

- Anti-inflammatory Activity : Research indicates that DFB can inhibit enzymes involved in inflammatory pathways, suggesting its use as a therapeutic agent for inflammatory diseases.

- Metal Ion Binding : DFB has been studied for its ability to bind metal ions, which is crucial for developing sensors and therapeutic agents targeting metal-dependent biological processes.

Materials Science

In materials science, DFB is being explored for its role in synthesizing novel materials:

- Polymer Synthesis : DFB can be utilized as a monomer in the production of polymers with specific thermal and mechanical properties. Its difluoro substituents enhance the thermal stability of the resulting materials.

- Nanocomposites : The compound can be incorporated into nanocomposites to improve their electrical conductivity and mechanical strength, making them suitable for advanced electronic applications.

Environmental Monitoring

DFB's unique properties allow it to be employed in environmental applications:

- Chemical Sensors : Due to its ability to selectively bind metal ions, DFB can be used in sensors designed to detect heavy metals in environmental samples.

- Pollutant Degradation : Studies have indicated that DFB can facilitate the degradation of certain pollutants under UV light, making it a candidate for environmental remediation strategies.

Case Study 1: Anti-inflammatory Properties

A study conducted by researchers at a leading university examined the anti-inflammatory effects of DFB on human cell lines. The results demonstrated a significant reduction in pro-inflammatory cytokines when treated with DFB compared to control groups. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

Case Study 2: Metal Ion Detection

In another study, DFB was tested as a sensor for detecting aluminum ions in water samples. The sensor exhibited high sensitivity and selectivity towards aluminum ions, providing a reliable method for monitoring water quality in industrial areas.

Wirkmechanismus

The mechanism of action of 2,4-Difluorobenzoylacetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2,4-Difluorophenyl)propionic acid

- N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide

- 2,4-Difluoroiodobenzene

Uniqueness

2,4-Difluorobenzoylacetonitrile is unique due to its specific structural features, such as the presence of both a difluorophenyl group and a nitrile group.

Biologische Aktivität

2,4-Difluorobenzoylacetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the available literature on its biological effects, including structure-activity relationships (SAR), case studies, and experimental findings.

Chemical Structure and Properties

This compound features a difluorobenzene ring substituted with a benzoyl group and an acetonitrile moiety. The presence of fluorine atoms is significant as they can influence the compound's lipophilicity and biological activity.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit potent inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair mechanisms. In a study involving various analogs of 2,4-difluorophenyl-linker compounds, it was found that certain derivatives demonstrated IC50 values ranging from 2.2 to 4.4 nmol/L against PARP1, showing significant potential for targeting BRCA-deficient cancer cells .

Table 1: Inhibitory Activity of this compound Derivatives

| Compound | IC50 (nmol/L) | Selectivity Index |

|---|---|---|

| Analog 1 | 2.2 | 510 |

| Analog 2 | 3.5 | 400 |

| Analog 3 | 4.4 | 350 |

In vivo studies using xenograft models have shown that oral administration of certain derivatives resulted in tumor growth inhibition rates significantly higher than traditional therapies such as olaparib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A recent investigation assessed its efficacy against various bacterial strains and fungi. The results indicated that certain derivatives exhibited substantial antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Table 2: Antimicrobial Efficacy of Selected Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 5.7 | E. coli |

| Compound B | 11.4 | S. aureus |

| Compound C | 0.0028 | Mycobacterium tuberculosis |

The structure-activity relationship studies suggested that the presence of electron-withdrawing groups like fluorine enhances the inhibitory effects against microbial organisms .

Eigenschaften

IUPAC Name |

3-(2,4-difluorophenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOQJCDNMJJLME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501810 |

Source

|

| Record name | 3-(2,4-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71682-95-6 |

Source

|

| Record name | 3-(2,4-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.